
Retelliptine
Vue d'ensemble
Description
La retelliptine est un dérivé de l'ellipticine connu pour son activité antitumorale puissante. Il s'agit d'un médicament à petite molécule de formule moléculaire C25H32N4O et est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à s'intercaler avec l'ADN et à inhiber la topoisomérase II .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la retelliptine implique plusieurs étapes, commençant par la nitrosation de la p-anisidine pour former le chlorure de 4-méthoxyphényldiazonium. Cet intermédiaire est ensuite condensé avec la 4-(4-méthyl-1-cyclohexényl)morpholine pour donner la 2-(4-méthoxyphénylhydrazono)-4-méthylcyclohexanone. Des étapes de cyclisation, de condensation, d'alkylation et d'aromatisation subséquentes conduisent à la formation du produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans le domaine public. La synthèse implique généralement des techniques de synthèse organique standard, y compris des réactions de reflux, de condensation et de cyclisation, qui sont adaptables à la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La retelliptine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de la this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le dioxyde de manganèse et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Elle a été étudiée pour son activité antitumorale dans divers modèles de cancer, notamment les cancers du sein, du côlon et du poumon . La capacité de la this compound à s'intercaler avec l'ADN et à inhiber la topoisomérase II en fait un outil précieux dans la recherche sur le cancer. De plus, elle a été utilisée dans des études pour comprendre sa liaison aux protéines sériques et aux érythrocytes, ce qui permet de prédire sa concentration plasmatique libre et sa distribution sanguine .
Mécanisme d'action
La this compound exerce ses effets en s'intercalant avec l'ADN et en inhibant la topoisomérase II, une enzyme cruciale pour la réplication de l'ADN et la division cellulaire. En inhibant cette enzyme, la this compound empêche la réplication des cellules cancéreuses, ce qui entraîne la mort cellulaire. Ce mécanisme en fait un puissant agent antitumoral .
Applications De Recherche Scientifique
Retelliptine has several scientific research applications, particularly in the field of oncology. It has been studied for its antitumor activity in various cancer models, including breast, colon, and lung cancers . This compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable tool in cancer research. Additionally, it has been used in studies to understand its binding to serum proteins and erythrocytes, which helps predict its free plasma concentration and blood distribution .
Mécanisme D'action
Retelliptine exerts its effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to cell death. This mechanism makes it a potent antitumor agent .
Comparaison Avec Des Composés Similaires
Composés similaires
Ellipticine : Comme la retelliptine, l'ellipticine est également un agent antitumoral qui s'intercale avec l'ADN et inhibe la topoisomérase II.
Pazelliptine : Un autre dérivé de l'ellipticine présentant des propriétés antitumorales similaires.
Unicité de la this compound
La this compound est unique en raison de son haut niveau d'activité antitumorale dans les modèles de tumeurs solides résistantes chez la souris. Sa capacité à s'intercaler avec l'ADN et à inhiber la topoisomérase II, combinée à sa structure chimique spécifique, en fait un composé précieux dans la recherche sur le cancer .
Activité Biologique
Retelliptine, a derivative of ellipticine, has garnered attention in pharmacological research due to its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and comparative analysis with other compounds.
This compound's biological activity is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II. These mechanisms are crucial in disrupting cancer cell proliferation. The compound's structure allows it to bind effectively to DNA, leading to cytotoxic effects that can induce apoptosis in tumor cells.
- DNA Intercalation : this compound inserts itself between DNA base pairs, causing structural distortions that hinder replication and transcription.
- Topoisomerase II Inhibition : By inhibiting this enzyme, this compound prevents the proper unwinding and separation of DNA strands during cell division, which is essential for cancer cell proliferation.
Efficacy in Cancer Models
Recent studies have evaluated the effectiveness of this compound in various preclinical models, including patient-derived tumor xenografts (PDTX). These models provide a more accurate representation of human tumors and their responses to treatment.
Comparative Efficacy Table
Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
This compound | 0.02 | Leukemia (L1210) | DNA intercalation, Topo II inhibition |
Doxorubicin | 0.5 | Various | Topo II inhibition |
Ellipticine | 0.1 | Various | DNA intercalation, Topo II inhibition |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Studies
Several case studies have highlighted the potential of this compound as an effective anticancer agent:
- Case Study on Leukemia : In vitro studies demonstrated that this compound exhibited a significantly lower IC50 compared to doxorubicin in L1210 leukemia cells, suggesting superior potency against this cancer type .
- PDTX Models : In a study involving PDTX models of colorectal cancer, this compound was shown to maintain histological characteristics similar to original patient tumors while demonstrating significant tumor regression upon treatment .
- Combination Therapy : this compound has also been evaluated in combination with other chemotherapeutic agents. A notable study indicated enhanced efficacy when used alongside traditional agents like cisplatin, leading to improved survival rates in xenograft models .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound derivatives. Modifications at specific positions on the molecule have been shown to enhance its biological activity:
- Hydroxylation at C-9 : Compounds with hydroxyl groups at the C-9 position demonstrated increased cytotoxicity due to better DNA binding affinity.
- Substituent Variations : Alterations at the C-1 position have yielded derivatives that exhibit improved pharmacokinetic profiles and reduced toxicity towards normal cells compared to traditional chemotherapeutics .
Propriétés
IUPAC Name |
N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKBQLPQCDVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94944-79-3 (Maleate) | |
Record name | Retelliptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10222559 | |
Record name | Retelliptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72238-02-9 | |
Record name | Retelliptine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72238-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retelliptine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retelliptine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RETELLIPTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.